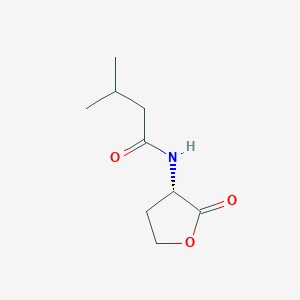

N-isovaleryl-L-homoserine lactone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-isovaleryl-L-homoserine lactone is a type of N-acyl homoserine lactone, which is a class of molecules known for their role in bacterial quorum sensing. Quorum sensing is a mechanism of cell-to-cell communication that bacteria use to coordinate group behaviors such as biofilm formation, virulence, and bioluminescence. This compound specifically has an isovaleryl group as its acyl substituent .

准备方法

Synthetic Routes and Reaction Conditions

N-isovaleryl-L-homoserine lactone can be synthesized from methionine through a series of chemical reactions. The synthesis involves the formation of an intermediate, which is then cyclized to form the lactone ring . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

This would likely include the use of automated reactors and purification systems to ensure consistent production quality .

化学反应分析

Types of Reactions

N-isovaleryl-L-homoserine lactone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to ensure the reaction proceeds efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound may yield an oxidized lactone, while reduction may produce a reduced lactone. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds .

科学研究应用

N-isovaleryl-L-homoserine lactone has several scientific research applications:

Chemistry: It is used as a model compound to study the mechanisms of quorum sensing and the synthesis of related molecules.

Biology: It plays a crucial role in understanding bacterial communication and behavior, particularly in the context of biofilm formation and virulence.

Medicine: Research on this compound contributes to the development of novel antimicrobial agents that target quorum sensing pathways.

Industry: It is used in the development of biosensors and other biotechnological applications that rely on quorum sensing mechanisms

作用机制

N-isovaleryl-L-homoserine lactone exerts its effects through quorum sensing. It acts as a signaling molecule that binds to specific receptor proteins in bacteria, triggering a cascade of gene expression changes. These changes lead to coordinated behaviors such as biofilm formation and virulence factor production. The molecular targets include LuxR-type receptors, which are transcriptional regulators that control the expression of quorum sensing genes .

相似化合物的比较

N-isovaleryl-L-homoserine lactone is unique among N-acyl homoserine lactones due to its branched-chain isovaleryl group. Similar compounds include:

N-(3-oxododecanoyl)-L-homoserine lactone: Known for its role in Pseudomonas aeruginosa quorum sensing.

N-butanoyl-L-homoserine lactone: Commonly found in various gram-negative bacteria.

N-hexanoyl-L-homoserine lactone: Another widely studied quorum sensing molecule

These compounds share a common lactone ring structure but differ in their acyl side chains, which influence their specific roles and activities in bacterial communication.

生物活性

N-isovaleryl-L-homoserine lactone (IV-HSL) is a member of the N-acyl homoserine lactones (AHLs), which are critical signaling molecules in bacterial quorum sensing. This article explores the biological activity of IV-HSL, focusing on its role in bacterial communication, its mechanisms of action, and its potential applications in various fields.

Overview of this compound

This compound is characterized by an isovaleryl acyl group attached to a homoserine lactone backbone. It plays a significant role in intercellular communication among bacteria, particularly within the Proteobacteria phylum, influencing behaviors such as biofilm formation, virulence, and bioluminescence .

IV-HSL functions through a well-established quorum sensing mechanism. It acts as a signaling molecule that binds to LuxR-type receptors in bacteria. Upon binding, these receptors undergo conformational changes that trigger the expression of genes associated with collective behaviors. The specific binding and activation of these receptors lead to coordinated activities such as:

- Biofilm Formation : IV-HSL promotes the establishment of biofilms, which are structured communities of bacteria that adhere to surfaces and are encased in a protective extracellular matrix.

- Virulence Factor Production : In pathogenic bacteria, IV-HSL can enhance the production of virulence factors, contributing to disease progression .

Quorum Sensing and IV-HSL

Research has demonstrated that IV-HSL is involved in quorum sensing systems across various bacterial species. For example, studies have shown that IV-HSL can induce gene expression in Bradyrhizobium japonicum, activating the bjaI gene responsible for synthesizing this lactone . The effectiveness of IV-HSL as a signaling molecule is notable even at low concentrations, highlighting its potency in bacterial communication.

Case Studies

- Study on Pseudomonas aeruginosa :

- Impact on Gene Expression :

Comparative Analysis with Other AHLs

The unique branched structure of IV-HSL differentiates it from other AHLs. Below is a comparative table highlighting key differences between IV-HSL and other common AHLs:

| Compound | Acyl Group | Biological Role | Potency (IC50) |

|---|---|---|---|

| This compound | Isovaleryl | Quorum sensing, biofilm formation | Low concentrations |

| N-butanoyl-L-homoserine lactone | Butyryl | Quorum sensing | Moderate |

| N-hexanoyl-L-homoserine lactone | Hexanoyl | Quorum sensing | High |

| N-(3-oxododecanoyl)-L-homoserine lactone | 3-oxododecanoyl | Virulence factor production | Variable |

属性

分子式 |

C9H15NO3 |

|---|---|

分子量 |

185.22 g/mol |

IUPAC 名称 |

3-methyl-N-[(3S)-2-oxooxolan-3-yl]butanamide |

InChI |

InChI=1S/C9H15NO3/c1-6(2)5-8(11)10-7-3-4-13-9(7)12/h6-7H,3-5H2,1-2H3,(H,10,11)/t7-/m0/s1 |

InChI 键 |

DUHWGLQNCKHNBY-ZETCQYMHSA-N |

手性 SMILES |

CC(C)CC(=O)N[C@H]1CCOC1=O |

规范 SMILES |

CC(C)CC(=O)NC1CCOC1=O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。